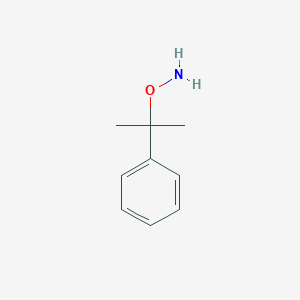

O-(2-phenylpropan-2-yl)hydroxylamine

Description

Overview of Hydroxylamine (B1172632) Derivatives in Contemporary Organic Chemistry

Hydroxylamine and its derivatives are a versatile class of compounds with significant applications in modern organic chemistry. wikipedia.orgontosight.ai These compounds, characterized by a nitrogen atom bonded to a hydroxyl group, serve as valuable building blocks and reagents in a wide array of synthetic transformations. ontosight.aiontosight.ai O-substituted hydroxylamines, in particular, where an organic group replaces the hydrogen of the hydroxyl moiety, have garnered considerable attention. rsc.orgrsc.org

These reagents are renowned for their role as powerful aminating agents, capable of introducing an amino group into various molecules. rsc.orgrsc.org They facilitate a range of bond-forming reactions, including the creation of C-N, N-N, O-N, and S-N bonds, often with high levels of stereo- and regioselectivity. rsc.orgresearchgate.net A key advantage of many of these reactions is that they can proceed without the need for expensive metal catalysts. rsc.orgrsc.org

The utility of O-substituted hydroxylamines extends to the synthesis of nitrogen-containing heterocycles, which are prevalent structures in pharmaceuticals and agrochemicals. rsc.org For instance, they can react with carbonyl compounds to form oxime intermediates, which can then be cyclized to produce aza-arenes like phenanthridines and quinolines. rsc.org Furthermore, the reaction of O-substituted hydroxylamines with aldehydes and ketones is a fundamental method for the synthesis of oximes. wikipedia.org This reaction is not only crucial for creating new functional groups but can also be employed in the purification of carbonyl compounds. wikipedia.org

Some notable examples of O-substituted hydroxylamine reagents that have demonstrated significant potential in organic synthesis include:

2,4-dinitrophenylhydroxylamine (DPH) rsc.orgrsc.org

O-(diphenylphosphinyl)hydroxylamine (DPPH) rsc.orgrsc.org

Hydroxylamine-O-sulfonic acid (HOSA) rsc.orgrsc.org

These reagents have proven effective in the amination of both carbon and nitrogen nucleophiles, leading to the formation of aryl amines and substituted hydrazines, respectively. rsc.org

Historical Development and Evolution of Research on O-Substituted Hydroxylamines

The study of hydroxylamine derivatives has a long history, with early research focusing on their basic properties and reactions. Over the years, the focus has evolved significantly, driven by the ever-increasing demand for new and efficient synthetic methodologies in organic chemistry.

Initially, research centered on understanding the fundamental reactivity of hydroxylamine and its simple alkylated derivatives. A significant challenge in the early synthesis of O-substituted hydroxylamines was controlling the site of alkylation, as alkylating agents tend to react at the more nucleophilic nitrogen atom rather than the oxygen. wikipedia.org Overcoming this challenge required the development of specific synthetic strategies, such as the use of a strong base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity for subsequent O-alkylation. wikipedia.org

The latter half of the 20th century and the beginning of the 21st century saw a surge in the development of more sophisticated O-substituted hydroxylamine reagents. This was spurred by the recognition of their potential as electrophilic aminating agents. rsc.org Researchers began to design reagents where the oxygen atom was attached to a good leaving group, enhancing the compound's ability to transfer an amino group. rsc.orgrsc.org This led to the development of reagents like O-(mesitylenesulfonyl)hydroxylamine and O-(2,4-dinitrophenyl)hydroxylamine, which have become valuable tools for synthetic chemists.

More recent research has focused on expanding the scope of reactions involving O-substituted hydroxylamines and developing catalytic and asymmetric variants. For example, palladium-catalyzed O-arylation of hydroxylamine equivalents has provided access to O-arylhydroxylamines that were previously difficult to prepare. organic-chemistry.org Additionally, the development of chiral catalysts has enabled the enantioselective synthesis of chiral oxime ethers from prochiral ketones using O-substituted hydroxylamines. rsc.org The ongoing research in this field continues to uncover new applications and improve the efficiency and selectivity of reactions involving this important class of compounds.

Structural Characteristics and Unique Reactivity Considerations of O-(2-phenylpropan-2-yl)hydroxylamine within the Hydroxylamine Class

This compound possesses a unique structural feature that sets it apart from many other hydroxylamine derivatives: a bulky tertiary alkyl group, the 2-phenylpropan-2-yl (or cumyl) group, attached to the oxygen atom. This steric hindrance around the N-O bond significantly influences the compound's reactivity.

The cumyl group is known to be a sterically demanding substituent. In the context of this compound, this bulk can hinder the approach of nucleophiles to the nitrogen atom, potentially moderating its reactivity compared to less substituted analogues. However, the tertiary benzylic nature of the carbon attached to the oxygen also has important electronic implications. This structure is prone to forming a stable tertiary carbocation upon cleavage of the C-O bond.

This propensity for carbocation formation is a key factor in the unique reactivity of this compound and related compounds. For instance, cumene (B47948) hydroxylamine derivatives are susceptible to aza-Hock rearrangements in acidic media. nih.gov This reaction involves the migration of an aryl group from carbon to nitrogen, ultimately leading to the formation of anilines. nih.gov The stability of the incipient cumyl cation is a driving force for this type of rearrangement.

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85-87 °C at 5 mmHg |

| Density | 1.01 g/cm³ |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

O-(2-phenylpropan-2-yl)hydroxylamine |

InChI |

InChI=1S/C9H13NO/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 |

InChI Key |

FOEUYWGRXCBVHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)ON |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of O 2 Phenylpropan 2 Yl Hydroxylamine

Strategies for O-Alkylation of Hydroxylamines Leading to O-(2-phenylpropan-2-yl)hydroxylamine

The most direct approach to synthesizing this compound is through the O-alkylation of a suitable hydroxylamine (B1172632) precursor. This strategy involves the reaction of a hydroxylamine derivative, often with a protected nitrogen atom to prevent N-alkylation, with an appropriate 2-phenylpropan-2-yl electrophile. nih.govresearchgate.net Historically, alkylation has been the most common route for preparing substituted hydroxylamines. nih.gov

The success of O-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. researchgate.net Optimization is crucial to maximize the yield of the desired O-alkylated product while minimizing side reactions, such as N-alkylation or elimination, particularly with a sterically hindered tertiary electrophile like the 2-phenylpropan-2-yl (cumyl) group.

Key parameters for optimization include:

Base: A variety of bases can be employed to deprotonate the hydroxylamine precursor. Common choices include organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases such as sodium or potassium alkoxides. researchgate.netorganic-chemistry.org The choice of the counterion can be critical; for instance, in some alkylations, lithium alkoxides have been shown to provide higher yields and fewer byproducts compared to their sodium or potassium counterparts. researchgate.net

Solvent: The solvent plays a significant role in modulating the reactivity of both the nucleophile and the electrophile. Aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dichloromethane (B109758) are commonly used. researchgate.netorganic-chemistry.orgnih.gov Screening different solvents is a standard part of the optimization process to achieve the best balance of solubility and reactivity. nih.gov

Alkylating Agent: For the synthesis of this compound, the electrophile would be a cumyl derivative. This could be 2-chloro-2-phenylpropane, 2-bromo-2-phenylpropane, or a sulfonate ester like 2-phenylpropan-2-yl methanesulfonate (B1217627). Sulfonates are often preferred as they are highly effective leaving groups. organic-chemistry.org

An extensive screening of these variables is typically necessary to identify the optimal conditions for this specific transformation.

The rational design and synthesis of precursors are fundamental to achieving efficient O-alkylation. This involves selecting an appropriate N-protected hydroxylamine and a reactive cumylating agent.

Hydroxylamine Precursors: To prevent competitive N-alkylation, the nitrogen atom of the hydroxylamine is typically protected. Common N-protected hydroxylamines include N-hydroxyphthalimide (NHPI), N-hydroxyurethane, and tert-butyl N-hydroxycarbamate. researchgate.netorganic-chemistry.orgnih.gov These precursors can be O-alkylated, and the protecting group is subsequently removed, often under acidic or basic conditions, to yield the final O-substituted hydroxylamine. researchgate.netorganic-chemistry.org For example, a direct preparation of O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with a methanesulfonate, followed by acidic N-deprotection with hydrochloric acid. organic-chemistry.org

2-phenylpropan-2-yl (Cumyl) Precursors: The alkylating agent is typically synthesized from the corresponding alcohol, 2-phenyl-2-propanol. A common strategy is the conversion of the alcohol to its methanesulfonate (mesylate) by reaction with methanesulfonyl chloride. organic-chemistry.org Alternatively, the alcohol can be converted into a halide. Another established route is the Mitsunobu reaction, where the alcohol reacts directly with an N-protected hydroxylamine like N-hydroxyphthalimide in the presence of reagents such as triphenylphosphine (B44618) and diethyl azodicarboxylate. nih.gov This is often followed by hydrazinolysis to remove the phthalimide (B116566) group. nih.gov

Exploration of Alternative Synthetic Routes for O-Substituted Hydroxylamines

Beyond direct alkylation, several alternative strategies exist for the synthesis of O-substituted hydroxylamines. These methods often involve the formation of the hydroxylamine core from different starting materials, providing alternative pathways that may offer advantages in terms of substrate scope or reaction conditions.

A significant alternative route to O-substituted hydroxylamines is the reduction of oxime ethers. nih.gov This approach is atom-economical but presents the challenge of selectively reducing the C=N double bond without causing reductive cleavage of the labile N-O bond, which would lead to the corresponding primary amine as a side product. nih.govnih.gov

Conventional methods for this transformation have relied on stoichiometric reducing agents like borohydrides (e.g., sodium borohydride), hydrosilanes, or organotin hydrides. nih.govnih.gov While effective, these reagents generate substantial chemical waste, making them less desirable for large-scale and environmentally conscious synthesis. nih.gov

Recent advances have focused on developing catalytic methods for the synthesis of hydroxylamine derivatives, which offer improved efficiency and sustainability. nih.gov The catalytic reduction of oximes and oxime ethers is a particularly active area of research. nih.govresearchgate.net

Several catalytic systems have been developed for this purpose:

Heterogeneous Catalysts: Platinum-based catalysts have been used for oxime hydrogenation, typically requiring hydrogen gas as the reductant and the presence of a strong Brønsted acid. nih.govresearchgate.net

Homogeneous Catalysts: Transition-metal-based homogeneous catalysts, such as cyclometalated iridium complexes, have demonstrated very high turnovers (up to 4000 TON) and can operate under mild conditions. nih.govincatt.nl These catalysts can also be equipped with chiral ligands to achieve enantioselective reductions. nih.govincatt.nl Earth-abundant metals, such as nickel, have also been successfully employed in the asymmetric reduction of oximes. nih.gov

Organocatalysts: Metal-free approaches have also emerged. For instance, the organocatalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to effectively catalyze the hydrogenation of ketoxime ethers to produce O-substituted hydroxylamines. nih.gov

The principles of green chemistry are increasingly influencing the development of synthetic routes for hydroxylamines. researchgate.net The primary goal is to create more sustainable processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry considerations include:

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reductants (e.g., borohydrides) to catalytic hydrogenation for oxime reduction is a prime example of a greener approach, as it significantly reduces waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Reductive methods and catalytic cycles are often superior to classical protection/deprotection sequences in this regard. nih.gov

Alternative Energy Sources and Solvents: Novel methods like electrocatalysis offer a sustainable platform for hydroxylamine synthesis. For example, the electrocatalytic conversion of oximes to hydroxylamines using a CuS catalyst can proceed without organic solvents or external reducing agents. researchgate.net Other innovative approaches aim to synthesize the parent hydroxylamine from abundant feedstocks like air and water using a plasma-electrochemical cascade pathway, which operates at room temperature. repec.orgresearchgate.net

Considerations for Synthetic Scalability and Research-Oriented Yield Optimization

The successful synthesis of this compound, while achievable through various laboratory methods, presents distinct challenges and considerations when scaling up from research-level quantities to larger, potentially industrial-scale production. Optimization strategies must balance factors such as reaction efficiency, cost of reagents, operational safety, and the ease of purification. The inherent structure of the target molecule, featuring a tertiary O-alkyl group, dictates the primary difficulties in its synthesis, namely the steric hindrance of the 2-phenylpropan-2-yl (cumyl) group and its propensity to undergo elimination reactions.

For research purposes, yield optimization focuses on maximizing the output from a given set of reactants, often with less emphasis on cost or the complexity of purification. In contrast, scalability requires a holistic approach, where atom economy, the nature of byproducts, and the feasibility of large-scale purification techniques become paramount.

A common laboratory-scale approach for preparing O-alkylhydroxylamines involves the Mitsunobu reaction, which couples an alcohol (2-phenyl-2-propanol) with an N-hydroxy nucleophile, typically N-hydroxyphthalimide (NHP). nih.gov While effective for many primary and secondary alcohols, its application to tertiary alcohols is often problematic and presents significant scalability issues. organic-chemistry.org

Key challenges associated with the Mitsunobu reaction in this context include:

Stoichiometric Byproducts: The reaction requires stoichiometric amounts of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This generates large quantities of triphenylphosphine oxide (TPPO) and a reduced hydrazine (B178648) byproduct.

Purification Difficulties: The removal of TPPO from the reaction mixture is a notorious challenge in process chemistry. On a small scale, chromatography can be employed, but this method is costly, solvent-intensive, and generally unsuitable for large-scale production.

Low Yields: The steric bulk of the tertiary alcohol can hinder the reaction's progress, leading to lower yields compared to less hindered substrates.

Despite these drawbacks, for research applications where scalability is not the primary concern, the Mitsunobu reaction can be optimized. Key parameters that can be adjusted to improve the yield are outlined in the table below.

| Parameter | Considerations for Yield Optimization | Typical Conditions |

|---|---|---|

| Reagents | DIAD is often preferred over DEAD as it is more stable and easier to handle. More reactive phosphines like tributylphosphine (B147548) (PBu₃) can sometimes be effective where PPh₃ is not. numberanalytics.com | Alcohol, N-hydroxyphthalimide, PPh₃, DIAD/DEAD |

| Stoichiometry | A slight excess of the phosphine (B1218219) and azodicarboxylate (e.g., 1.1-1.5 equivalents) is typically used to ensure full conversion of the limiting alcohol. numberanalytics.com | ~1 : 1.2 : 1.2 (Alcohol : NHP : Reagents) |

| Reagent Addition | Slow, controlled addition of the azodicarboxylate to the cooled solution of the other reactants can minimize the formation of side products and improve selectivity. numberanalytics.com | Dropwise addition of DIAD/DEAD at 0 °C |

| Solvent & Concentration | Anhydrous, non-protic solvents are required. Tetrahydrofuran (THF) and dichloromethane (DCM) are common. Optimal concentration is typically between 0.1 M and 0.5 M. numberanalytics.comresearchgate.net | Anhydrous THF |

| Temperature | Reactions are usually initiated at low temperatures (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. researchgate.net | 0 °C to Room Temperature |

Given the significant disadvantages of the Mitsunobu reaction for large-scale synthesis, an alternative and more industrially viable route is often preferred. A robust, high-yield method that avoids problematic byproducts involves a multi-step sequence starting with the activation of the tertiary alcohol. google.com

This scalable approach consists of three main stages:

Activation of 2-phenyl-2-propanol: The alcohol is first converted into a species with a better leaving group, typically a sulfonate ester such as a mesylate or tosylate. This is achieved by reacting the alcohol with an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a non-nucleophilic base like triethylamine (B128534). This reaction is generally high-yielding and scalable.

Nucleophilic Substitution: The resulting sulfonate ester is then treated with the salt of an N-hydroxy imide, such as potassium phthalimide, derived from N-hydroxyphthalimide. This substitution reaction forms the key intermediate, N-(2-phenylpropan-2-yloxy)phthalimide.

Deprotection: The final step involves the cleavage of the phthalimide group to liberate the desired this compound. This is most commonly achieved by hydrazinolysis (using hydrazine hydrate) or through other aminolysis reagents. google.com The final product is often isolated as a stable hydrochloride salt.

A comparison of these two synthetic strategies highlights the clear advantages of the sulfonate ester route for scalable applications.

| Scalability Metric | Mitsunobu Reaction Route | Sulfonate Ester Route |

|---|---|---|

| Atom Economy | Poor, due to stoichiometric use of PPh₃ (262 g/mol) and DIAD (202 g/mol). | Better. Byproducts (e.g., triethylamine hydrochloride, methanesulfonic acid salts) have lower molecular weights. |

| Byproduct Profile | Generates large quantities of triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate, which are difficult to separate from the product. | Generates simple salts that are typically removed by aqueous washing. The phthalhydrazide (B32825) byproduct from the final step is a solid that can be easily filtered off. |

| Purification Method | Often requires column chromatography, which is not ideal for large-scale operations. | Primarily relies on extraction, filtration, and crystallization, which are all highly scalable methods. |

| Overall Yield | Moderate to low, especially with hindered tertiary alcohols. | Generally high, with each step being efficient and high-yielding. google.com |

| Process Safety/Cost | Azodicarboxylates can be hazardous. Reagents are relatively expensive. | Reagents (e.g., sulfonyl chlorides, triethylamine, hydrazine) are common, less expensive industrial chemicals. Standard process controls are required. |

Mechanistic Investigations of O 2 Phenylpropan 2 Yl Hydroxylamine in Organic Transformations

Nucleophilic Reactivity of O-(2-phenylpropan-2-yl)hydroxylamine and Related Analogues

O-alkylhydroxylamines, including this compound, are characterized by their nucleophilic nitrogen center. The presence of a lone pair of electrons on the nitrogen atom allows these compounds to act as effective nucleophiles, attacking electron-deficient centers to form new chemical bonds. The reactivity of the nitrogen is influenced by the adjacent oxygen atom through the alpha effect, which describes the enhanced nucleophilicity of an atom due to the presence of a neighboring atom with lone-pair electrons. However, the steric bulk of the O-substituent, such as the 2-phenylpropan-2-yl (or cumyl) group, can significantly modulate this reactivity by sterically hindering the approach of the nucleophile to the electrophilic center.

The reaction of O-alkylhydroxylamines with aldehydes and ketones is a cornerstone transformation that yields O-alkyl oximes, also known as oxime ethers. This reaction proceeds via a nucleophilic addition-elimination mechanism. The process is typically catalyzed by acid. numberanalytics.com

The mechanism initiates with the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon. numberanalytics.comic.ac.uk This step forms a tetrahedral intermediate. Subsequent proton transfers, often facilitated by the acidic catalyst or solvent, lead to the formation of a carbinolamine-type intermediate. ic.ac.uk The final step involves the elimination of a water molecule, which is acid-catalyzed, to form the stable C=N double bond of the oxime ether. numberanalytics.com The equilibrium of the reaction is often driven towards the product by the removal of water.

The scope of this reaction is broad, encompassing a wide range of aldehydes and ketones. However, the rate and yield can be influenced by the steric hindrance of both the carbonyl compound and the O-alkylhydroxylamine. With a bulky substituent like the 2-phenylpropan-2-yl group, reactions with sterically hindered ketones (e.g., di-tert-butyl ketone) may proceed slowly or require more forcing conditions.

Below is a representative table illustrating the scope of oxime ether formation using various carbonyl compounds, based on typical reactivity patterns of O-alkylhydroxylamines.

| Carbonyl Substrate | Product (O-(2-phenylpropan-2-yl) Oxime) | Typical Yield | Notes |

| Benzaldehyde | Benzaldehyde O-(2-phenylpropan-2-yl) oxime | High | Aromatic aldehydes are generally highly reactive. |

| Cyclohexanone | Cyclohexanone O-(2-phenylpropan-2-yl) oxime | High | Unhindered cyclic ketones react efficiently. |

| Acetone | Acetone O-(2-phenylpropan-2-yl) oxime | Moderate-High | Simple aliphatic ketones are good substrates. |

| Acetophenone | Acetophenone O-(2-phenylpropan-2-yl) oxime | Moderate | Steric hindrance is slightly increased. |

| Pivaldehyde | Pivaldehyde O-(2-phenylpropan-2-yl) oxime | Moderate | Sterically hindered aldehydes can lead to lower yields. |

Note: Yields are generalized and can vary significantly based on specific reaction conditions.

Beyond carbonyl compounds, the nucleophilic nitrogen of this compound and its analogues can participate in various C-N bond-forming reactions with other electrophilic substrates. These reactions are fundamental in synthetic organic chemistry for the introduction of protected amino groups.

Transition-metal catalysis has significantly expanded the scope of C-N bond formation using hydroxylamine (B1172632) derivatives. nih.govvivekanandcollege.ac.in While many studies focus on O-acyl or O-benzoyl hydroxylamines as electrophilic aminating agents, the underlying principle involves the reactivity of the nitrogen atom. vivekanandcollege.ac.inresearchgate.net In reactions with O-alkylhydroxylamines, the nitrogen acts as a nucleophile. For instance, they can undergo N-alkylation with strong electrophiles like alkyl triflates or participate in palladium-catalyzed cross-coupling reactions with aryl halides, analogous to the Buchwald-Hartwig amination, to form N-aryl-O-alkylhydroxylamines. researchgate.net These reactions provide access to more complex hydroxylamine derivatives.

The reaction with electrophiles is not limited to C-N bond formation. Reaction with sulfonyl chlorides, for example, would lead to the formation of N-sulfonylated-O-alkylhydroxylamines. The chemoselectivity of these reactions (N- vs. O-attack by an external nucleophile) is a key consideration, but for the hydroxylamine itself, the nitrogen is the primary nucleophilic site.

Participation in Rearrangement Reactions Involving Hydroxylamine Derivatives

Hydroxylamine derivatives are known to participate in a variety of mechanistically interesting rearrangement reactions. The specific substitution on the oxygen and nitrogen atoms dictates the feasibility and outcome of these transformations.

Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma-bond migrates across a pi-system. nih.gov The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is particularly well-documented for hydroxylamine derivatives. For a compound like this compound to undergo such a rearrangement, it must first be converted into a suitable 1,5-diene-like system. This is typically achieved by N-allylation or N-acylation followed by enolization.

For example, N-acylated O-vinyl hydroxylamines or N-allylated O-allyl hydroxylamines are classic substrates for organic-chemistry.orgorganic-chemistry.org-sigmatropic shifts. Research on analogous systems, such as N-arylated O-cyclopropyl hydroxamates, has shown they can undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement cascade to furnish substituted tetrahydroquinolines. rsc.org Similarly, bench-stable N-methyl-O-alkoxyformate hydroxylamine reagents react with carbonyl compounds to give products via a proposed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organic-chemistry.org

Another relevant transformation is the numberanalytics.comorganic-chemistry.org-sigmatropic rearrangement. Studies have shown that N-benzyl-O-allylhydroxylamines can undergo a numberanalytics.comorganic-chemistry.org-rearrangement upon treatment with a strong base to form N-allyl-N-benzylhydroxylamines. researchgate.netpsu.edu This demonstrates that with appropriate N-substitution, the this compound framework could potentially be induced to undergo similar intramolecular rearrangements.

Other intramolecular rearrangements are also characteristic of hydroxylamine chemistry. The Beckmann rearrangement, a classic reaction of oximes to form amides or nitriles, is highly relevant. masterorganicchemistry.com The oxime ethers formed from the reaction of this compound with ketones (as described in 3.1.1) are substrates for Beckmann-type transformations. Under acidic conditions, the oxygen is protonated, and the bulky 2-phenylpropan-2-yl group would serve as an excellent leaving group due to the formation of the highly stable cumyl carbocation. The subsequent migration of the group anti-periplanar to the N-O bond results in a nitrilium ion, which is then hydrolyzed to an amide.

In some cases, instead of a full rearrangement, a Beckmann fragmentation can occur. This pathway is favored if the migrating group (R1) can also form a stable carbocation. Research on the reaction of O-alkylhydroxylamines with carbonyl diphosphonic acid showed that the resulting oximes are highly unstable and undergo a rapid Beckmann-like fragmentation. nih.gov This suggests that oxime ethers derived from this compound could be prone to fragmentation pathways, depending on the structure of the parent carbonyl compound.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating the detailed mechanisms of chemical reactions. ias.ac.innumberanalytics.com These methods can provide insight into rate-determining steps, transition state structures, and whether bond-breaking and bond-forming events are concerted or stepwise. libretexts.orgprinceton.edu

A kinetic isotope effect (KIE) is the change in reaction rate observed when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org A primary KIE (kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE (kH/kD ≠ 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage.

While specific kinetic studies on this compound are not widely reported, data from analogous systems provide a framework for mechanistic understanding. For example, in a study on the acid-induced fragmentation of N-nitroso-N-(2-adamantyl)-O-benzylhydroxylamine, an α-deuterium kinetic isotope effect was measured. psu.edu The observed KIE (kH/kD) was 0.98 (±0.02), a value very close to unity. psu.edu This inverse secondary KIE indicates that the C-H bond is not broken in the rate-determining step and suggests a stepwise fragmentation mechanism (Path B in the study) rather than a concerted one (Path A). psu.edu Such a result points to the formation of an intermediate prior to the rate-limiting step.

Isotopic labeling is another technique used to trace the path of atoms through a reaction. wikipedia.org For instance, by using ¹⁸O-labeled reagents, the fate of specific oxygen atoms can be tracked. In the same study of N-nitrosohydroxylamine derivatives, nitrous oxide enriched with ¹⁸O was identified as a product when the starting material was synthesized with an ¹⁸O-labeled hydroxylamine precursor. psu.edu This unambiguously confirmed the origin of the oxygen atom in the N₂O product and supported the proposed stepwise fragmentation pathway. These methodologies could be directly applied to study the mechanisms of reactions involving this compound, such as its role in C-N bond formation or its participation in rearrangement reactions.

Application of Kinetic Isotope Effects for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step (RDS) of a reaction and providing insights into the structure of the transition state. wikipedia.orglibretexts.org This phenomenon arises from the difference in reaction rates between molecules containing heavier and lighter isotopes of the same element. libretexts.org The most common application in organic chemistry involves the substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H). libretexts.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org The magnitude of the primary deuterium KIE (kH/kD) is typically greater than 2 and can be as high as 7-8, indicating that the C-H (or N-H, O-H) bond is significantly weakened in the transition state of the slowest step. libretexts.orglibretexts.org Conversely, a kH/kD value close to unity suggests that the bond to the isotopically labeled hydrogen is not broken in the rate-determining step. wikipedia.org

Secondary KIEs, which are smaller in magnitude (typically 0.7-1.5), can provide information about changes in hybridization or the steric environment at the labeled position during the reaction. wikipedia.org

In the context of reactions involving this compound, KIE studies can be designed to probe various potential mechanisms. For instance, in an electrophilic amination reaction where the N-H bond of the hydroxylamine is proposed to be cleaved in the rate-determining step, a significant primary KIE would be expected upon deuteration of the amino group.

To illustrate this, consider a hypothetical electrophilic amination of an aromatic substrate with this compound. If the proposed mechanism involves a rate-determining proton transfer from the nitrogen atom to a base, the following experiment could be performed:

The reaction rate is measured using the standard, non-deuterated this compound.

The reaction rate is then measured under identical conditions but with this compound-d₂, where the hydrogens on the nitrogen atom are replaced by deuterium.

The ratio of the rate constants (kH/kD) would then be calculated.

| Experiment | Reactant | Rate Constant (k) | kH/kD | Implication for Rate-Determining Step |

| 1 | This compound | kH | \multirow{2}{*}{6.5} | N-H bond cleavage is likely involved in the RDS. |

| 2 | This compound-d₂ | kD |

This table presents hypothetical data for illustrative purposes.

A large observed kH/kD value, as shown in the hypothetical data table, would strongly support a mechanism where the N-H bond is broken in the rate-determining step. Conversely, a kH/kD value near 1 would suggest that N-H bond cleavage occurs in a fast step either before or after the RDS.

Mechanistic Probes and Trapping Experiments

Mechanistic probes and trapping experiments are invaluable for identifying reactive intermediates, such as radicals or cations, that may be formed during a reaction. researchgate.net These experiments involve introducing a "trap" molecule into the reaction mixture that can react with a transient intermediate to form a stable, characterizable product. The detection of this adduct provides strong evidence for the existence of the fleeting intermediate. researchgate.net

In reactions involving this compound, there is potential for the formation of nitrogen-centered radicals through homolytic cleavage of the N-O bond. nih.govacs.org To investigate this possibility, radical trapping agents can be employed. Common radical traps include stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or sterically hindered phenols such as butylated hydroxytoluene (BHT). researchgate.net

For example, if a reaction of this compound is suspected to proceed through a nitrogen-centered radical intermediate, the reaction can be carried out in the presence of TEMPO. If the aminyl radical is formed, it will be trapped by TEMPO to form a stable adduct.

The observation of the TEMPO-adduct via techniques such as mass spectrometry or NMR spectroscopy would provide compelling evidence for a radical-mediated pathway. Furthermore, the effect of the radical scavenger on the reaction rate can also be informative. A significant decrease in the reaction rate or complete inhibition of the reaction in the presence of the trap suggests that the trapped radical is a key intermediate in the main reaction pathway.

| Experiment | Additive | Observation | Conclusion |

| 1 | None | Formation of the expected aminated product. | Establishes baseline reactivity. |

| 2 | TEMPO | Formation of a TEMPO-adduct of the aminyl radical; significant decrease in the yield of the aminated product. | The reaction likely proceeds through a nitrogen-centered radical intermediate. |

| 3 | BHT | Similar results to the TEMPO experiment. | Confirms the radical nature of the intermediate. |

This table presents hypothetical research findings for illustrative purposes.

Conversely, if the reaction proceeds through an ionic mechanism, the addition of a radical trap would have no significant effect on the reaction outcome. In such cases, other types of mechanistic probes could be used. For instance, the use of a solvent with a high propensity to trap carbocations could be employed to test for the involvement of cationic intermediates.

By systematically applying kinetic isotope effects and a variety of mechanistic probes and trapping experiments, a detailed and robust understanding of the reaction mechanisms of this compound can be developed. This knowledge is essential for predicting its reactivity and for the rational design of new synthetic methodologies.

Computational and Theoretical Insights into O 2 Phenylpropan 2 Yl Hydroxylamine

Quantum Chemical Characterization of Electronic Structure and Bonding

A foundational aspect of understanding a molecule is the characterization of its electronic structure. This involves a deep dive into the arrangement and energies of its electrons, which ultimately govern its chemical behavior.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy and spatial distribution of the HOMO indicate its ability to donate electrons (nucleophilicity), while the LUMO's characteristics reveal its capacity to accept electrons (electrophilicity). Reactivity descriptors, such as chemical potential, hardness, and softness, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. For O-(2-phenylpropan-2-yl)hydroxylamine, such an analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Conformational Landscape and Energetic Analysis

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. A thorough computational analysis would explore this dynamic nature.

Potential Energy Surface Exploration for Stable Conformations

By systematically varying the dihedral angles of the rotatable bonds in this compound, a potential energy surface (PES) can be generated. This surface would reveal the various low-energy conformations (conformers) the molecule can adopt. Identifying the global minimum energy conformation, which is the most stable arrangement, is a primary goal of such an exploration.

Rotational Barriers and Dynamic Behavior

The PES also provides information about the energy barriers that separate different conformers. These rotational barriers dictate the ease with which the molecule can transition between different shapes. Understanding these dynamics is crucial for predicting the molecule's behavior in different environments and its ability to bind to other molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species. By locating the transition state structures—the high-energy intermediates between reactants and products—and calculating the activation energies, a detailed picture of the reaction mechanism can be constructed. This knowledge is invaluable for optimizing reaction conditions and predicting product formation.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their reactivity. For a compound like this compound, DFT studies would be invaluable for mapping out potential reaction pathways, identifying transition states, and calculating activation energies.

Researchers could, for instance, model the homolytic cleavage of the O-N bond to form a cumyloxyl radical and an aminyl radical. DFT calculations would elucidate the energetics of this process, providing the bond dissociation energy (BDE), a critical parameter for understanding its thermal stability and potential for radical initiation. Different functionals and basis sets, such as B3LYP/6-31G(d), are commonly employed for such calculations to balance accuracy and computational cost.

Furthermore, DFT can be used to explore reaction mechanisms in which this compound acts as a nucleophile or participates in rearrangement reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This would reveal the most favorable reaction pathways and predict the feasibility of various transformations under different conditions. For example, in the context of its reactions with electrophiles, DFT could pinpoint the most likely site of attack and the energy barriers associated with different mechanistic possibilities.

Table 1: Hypothetical DFT-Calculated Parameters for O-N Bond Cleavage in this compound

| Parameter | Calculated Value (kcal/mol) | Method |

| Bond Dissociation Energy (O-N) | 45.8 | B3LYP/6-31G(d) |

| Activation Energy (Homolysis) | 47.2 | B3LYP/6-31G(d) |

| Enthalpy of Reaction | 43.5 | B3LYP/6-31G(d) |

Note: The data in this table is hypothetical and serves as an illustration of the types of results that could be obtained from DFT studies. Actual values would require specific computational research.

Ab Initio Calculations for Thermochemical and Kinetic Parameters

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for obtaining precise thermochemical and kinetic data. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, in conjunction with large basis sets, can provide highly accurate values for properties such as enthalpy of formation, entropy, and heat capacity.

For this compound, ab initio calculations could be employed to generate a reliable set of thermochemical data. This information is crucial for understanding the compound's stability and for performing thermodynamic analyses of its reactions.

Kinetic parameters, such as rate constants, can be determined using Transition State Theory (TST) in combination with the energetic information obtained from ab initio calculations of the potential energy surface. By identifying the transition state structure and its vibrational frequencies, the rate of a particular reaction step can be predicted. This is particularly useful for understanding the factors that control reaction speed and for comparing the rates of competing reaction pathways.

Table 2: Illustrative Ab Initio Thermochemical Data for this compound

| Property | Calculated Value | Method |

| Standard Enthalpy of Formation (gas) | 15.7 kJ/mol | G4(MP2) |

| Standard Entropy | 450.2 J/(mol·K) | G4(MP2) |

| Heat Capacity (Cp) | 280.5 J/(mol·K) | G4(MP2) |

Note: This data is illustrative and not based on published calculations for this specific molecule.

Prediction of Novel Reactivity and Selectivity Patterns

Computational chemistry is a powerful tool for predicting new and unexpected reactivity. For this compound, theoretical studies could uncover novel reaction pathways or predict selectivity patterns that have not yet been explored experimentally.

By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), researchers can predict its behavior in pericyclic reactions or its susceptibility to nucleophilic or electrophilic attack. The distribution of electron density and the molecular electrostatic potential map can further highlight reactive sites. For example, such analyses might suggest a propensity for intramolecular cyclization reactions under specific conditions or predict the regioselectivity of its reactions with asymmetric reagents.

Furthermore, computational screening of potential reaction partners could identify new synthetic applications for this compound. By calculating the activation barriers for a range of potential reactions, chemists can prioritize experimental efforts towards the most promising transformations, accelerating the discovery of new synthetic methodologies. These predictive capabilities are a key advantage of incorporating computational and theoretical insights into chemical research.

Advanced Applications of O 2 Phenylpropan 2 Yl Hydroxylamine in Synthetic Organic Chemistry

Utilization as a Versatile Building Block for Complex Nitrogen-Containing Molecule Synthesis

The introduction of nitrogen atoms into organic molecules is a cornerstone of synthetic chemistry, as nitrogen is a key element in a vast array of pharmaceuticals, agrochemicals, and materials. O-substituted hydroxylamines, including O-(2-phenylpropan-2-yl)hydroxylamine, serve as effective nitrogen-transfer reagents. The N-O bond in these molecules is relatively weak and can be cleaved under specific reaction conditions to deliver a nitrogen nucleophile or electrophile, depending on the reaction partner and catalyst system. This reactivity makes them powerful tools for constructing carbon-nitrogen bonds, which are fundamental to the assembly of complex nitrogenous compounds.

Strategic Applications in Heterocyclic Compound Construction

Nitrogen-containing heterocycles are ubiquitous structural motifs in biologically active compounds and functional materials. The synthesis of these ring systems often relies on the strategic introduction of nitrogen atoms. O-substituted hydroxylamines can be employed in cyclization reactions to form a variety of heterocyclic scaffolds. tsijournals.com For instance, they can react with suitable difunctional substrates, where the hydroxylamine (B1172632) nitrogen acts as a nucleophile to close the ring. The specific substitution on the oxygen, such as the 2-phenylpropan-2-yl group, can influence the reactivity and selectivity of these cyclization reactions, potentially leading to the formation of specific isomers. While general methods for synthesizing heterocyclic compounds using oxygen-substituted hydroxylamine derivatives have been developed, specific examples detailing the use of this compound in the construction of particular heterocyclic systems are an area of ongoing research. tsijournals.com

Preparation of Amine and Amide Derivatives from Hydroxylamines

The conversion of hydroxylamines into amines and amides represents a fundamental transformation in organic synthesis. This compound can serve as a precursor to primary amines through the reductive cleavage of the N-O bond. The cumyl group can be removed under specific hydrogenolysis or other reductive conditions, unveiling the amino group.

Role in Stereoselective Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs, where only one enantiomer often exhibits the desired therapeutic effect. Chiral hydroxylamine derivatives have been explored for their potential in asymmetric synthesis.

Diastereoselective and Enantioselective Transformations

O-substituted hydroxylamines can participate in reactions that create new stereocenters. When the hydroxylamine or the substrate is chiral, the reaction can proceed with diastereoselectivity or enantioselectivity. For instance, the addition of an O-substituted hydroxylamine to a prochiral carbon-carbon double bond can lead to the formation of two diastereomers or enantiomers. The stereochemical outcome of such reactions can be influenced by the steric and electronic properties of the substituent on the hydroxylamine oxygen. The bulky 2-phenylpropan-2-yl group in this compound can exert significant steric influence, potentially directing the approach of reagents to one face of a molecule over the other, thus leading to high levels of diastereoselectivity. nih.gov

Asymmetric Induction Strategies Employing O-Substituted Hydroxylamines

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. mdpi.com Chiral O-substituted hydroxylamines can be used as chiral auxiliaries or reagents to induce asymmetry in chemical transformations. While the 2-phenylpropan-2-yl group itself is not chiral, it can be part of a larger chiral molecule. More commonly, achiral O-substituted hydroxylamines can be used in conjunction with chiral catalysts to achieve asymmetric transformations. The development of catalytic asymmetric reactions involving hydroxylamines is an active area of research, with the potential to provide efficient routes to enantiomerically enriched nitrogen-containing compounds. nih.govnih.gov

Catalytic Applications and Ligand Development

The coordination of hydroxylamine derivatives to metal centers can lead to the formation of catalysts with unique reactivity. The nitrogen and oxygen atoms of the hydroxylamine moiety can act as a bidentate ligand, or either atom can coordinate individually. The electronic and steric properties of the substituent on the oxygen atom can modulate the properties of the resulting metal complex, influencing its catalytic activity and selectivity. nih.gov

Hydroxylamine-based ligands have been investigated for their potential in various catalytic reactions, including oxidation reactions. The redox-active nature of the hydroxylamine group can be exploited in catalytic cycles. While the development of ligands derived specifically from this compound is not extensively documented, the general principles of ligand design suggest that the cumyl group could be used to create a specific steric environment around a metal center, potentially leading to novel catalytic applications. nih.gov

This compound as a Component in Catalytic Systems

Hydroxylamine derivatives are recognized for their versatile roles in various catalytic systems, often acting as ligands, reactants, or catalyst modifiers. In principle, this compound could participate in catalytic cycles in several ways. The nitrogen and oxygen atoms of the hydroxylamine moiety possess lone pairs of electrons, making them potential coordinating sites for metal centers in homogeneous catalysis. The steric bulk of the 2-phenylpropan-2-yl (cumyl) group could influence the stereoselectivity and reactivity of a catalyst system.

General roles of hydroxylamines in catalysis include:

Ligand Formation: The hydroxylamine can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn affects the catalyst's activity and selectivity.

Redox Activity: The N-O bond in hydroxylamines can be cleaved under certain catalytic conditions, allowing the molecule to participate in redox processes.

Source of Nitrogen: In some reactions, hydroxylamines can serve as a source of nitrogen for amination or amidation reactions.

However, specific studies detailing the application of this compound as a direct component in a catalytic system are not readily found in the reviewed literature.

Precursors for Advanced Ligand Architectures in Catalysis

Hydroxylamine derivatives are valuable precursors for the synthesis of more complex ligands used in catalysis. The reactivity of the hydroxylamine functional group allows for its transformation into various other functionalities that can be incorporated into sophisticated ligand scaffolds. For instance, O-alkylhydroxylamines can be N-functionalized to create bidentate or multidentate ligands.

The general synthetic utility of hydroxylamines as ligand precursors stems from their ability to undergo reactions such as:

N-Arylation or N-Alkylation: To introduce new coordinating groups.

Condensation Reactions: With aldehydes or ketones to form oximes, which can act as ligands.

Acylation: To form hydroxamic acids, which are excellent chelating agents for various metals.

While these are established pathways for hydroxylamine derivatives, specific examples of this compound being used as a precursor for advanced ligand architectures in catalysis are not prominently featured in scientific databases. The bulky cumyl group might be explored for creating specific steric environments in a ligand, but detailed research on this is not available.

Contribution to Novel Synthetic Methodology Development

The development of novel synthetic methodologies often relies on the unique reactivity of functional groups. Hydroxylamines, with their inherent N-O bond, offer opportunities for developing new chemical transformations. For example, the cleavage of the N-O bond can lead to the formation of nitrogen-centered radicals or other reactive nitrogen species, which can then participate in various bond-forming reactions.

Areas where hydroxylamines have contributed to new synthetic methods include:

Amination Reactions: As electrophilic or nucleophilic aminating agents.

Heterocycle Synthesis: Serving as building blocks for nitrogen- and oxygen-containing heterocycles.

Radical Reactions: As precursors to nitrogen-centered radicals for C-N bond formation.

Despite the potential, there is a lack of specific, documented research that highlights the contribution of this compound to the development of novel synthetic methodologies. While the principles of hydroxylamine chemistry suggest potential applications, concrete examples and detailed studies for this particular compound are not available in the public domain.

Future Research Directions and Emerging Challenges in O 2 Phenylpropan 2 Yl Hydroxylamine Chemistry

Exploration of Undiscovered Reactivity and Transformation Pathways for O-Substituted Hydroxylamines

While O-substituted hydroxylamines are recognized as valuable reagents, particularly as electrophilic aminating agents, a vast landscape of their reactivity remains to be explored. rsc.org Future investigations are expected to focus on discovering novel transformation pathways beyond their current applications. Research into palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents has already demonstrated a method to access O-arylhydroxylamines that were previously difficult to prepare, opening doors to new derivatives and subsequent reactions. organic-chemistry.orgorganic-chemistry.org

Key areas for future exploration include:

Novel Bond Formations: Investigating their potential in stereo- and regioselective C-N, N-N, O-N, and S-N bond-forming reactions without the need for expensive metal catalysts is a promising avenue. rsc.org

Reaction Mechanisms: A deeper mechanistic understanding of existing transformations, such as the cleavage of the N-O bond in copper-catalyzed hydroamination, will be crucial for designing more efficient and selective reactions.

Umpolung Reactivity: The use of hydroxylamines as umpolung, or polarity-reversed, reagents in catalysis presents an opportunity to develop new synthetic strategies for valuable molecules like α-amino acids.

Intramolecular Cyclizations: Expanding the scope of intramolecular cyclizations facilitated by O-substituted hydroxylamines could provide efficient routes to complex heterocyclic structures. rsc.org

Development of Sustainable and Environmentally Benign Synthetic Protocols

A significant challenge in hydroxylamine chemistry is the development of green and sustainable synthetic methods. Traditional approaches often rely on harsh conditions or produce significant waste. repec.orgresearchgate.net The trend is shifting towards more environmentally friendly protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Recent advancements in this area include:

Electrosynthesis: A green electrocatalytic strategy has been developed to convert oximes to hydroxylamines, and even to synthesize organic hydroxylamines from nitric oxide gas, without the use of organic solvents or additional reducing agents. researchgate.net

Plasma-Electrochemical Cascade Pathway (PECP): This innovative method synthesizes hydroxylamine directly from air and water at ambient temperature and pressure, offering a highly sustainable alternative to conventional processes that use ammonia (B1221849) as a nitrogen source under harsh conditions. repec.orgresearchgate.net

Catalytic Hydrogenation: The selective hydrogenation of nitroaromatics to N-aryl hydroxylamines using supported platinum catalysts under mild conditions (1 bar H2, room temperature) represents a greener approach. rsc.org

Ionic Liquids: The use of task-specific ionic liquids, such as choline (B1196258) peroxydisulfate, enables the high-selectivity preparation of N,N-disubstituted hydroxylamines from secondary amines under green reaction conditions. organic-chemistry.org

| Protocol | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Green Electrosynthesis | Oximes, Nitric Oxide | No organic solvents, no additional reducing agents | researchgate.net |

| Plasma-Electrochemical Cascade Pathway (PECP) | Air, Water | Uses ambient air and water at room temperature | repec.orgresearchgate.net |

| Catalytic Hydrogenation | Nitroaromatics, H₂ | Mild conditions (1 bar H₂, room temp.), high yields (up to 99%) | rsc.org |

| Oxidation in Ionic Liquid | Secondary Amines | Operational simplicity, high selectivity | organic-chemistry.org |

Integration with Flow Chemistry, Automation, and High-Throughput Experimentation in Hydroxylamine Synthesis

The integration of modern chemical technologies is set to revolutionize the synthesis of hydroxylamines. Flow chemistry, in particular, offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane (B149229) has been successfully demonstrated in a continuous flow reactor, shortening reaction times significantly compared to conventional batch processes. rsc.org

Future directions in this domain include:

Enhanced Safety and Control: Continuous flow systems allow for precise control over reaction parameters (temperature, pressure, residence time), minimizing the risks associated with potentially unstable intermediates or exothermic reactions. acs.orgacs.orgmdpi.com

Increased Efficiency: Flow chemistry can significantly shorten reaction times and improve yields. For example, the chemoselective amination of alkyl halides with hydroxylamine in a continuous flow system produces hydroxylamines in high yields with short residence times. acs.orgacs.orgthieme-connect.com

Automation and High-Throughput Experimentation (HTE): Coupling flow reactors with automated systems and HTE platforms will enable the rapid screening of reaction conditions and catalysts, accelerating the discovery and optimization of new synthetic routes for O-substituted hydroxylamines.

A study on the continuous-flow hydrogenation of nitroarenes to N-arylhydroxylamines identified 4-(dimethylamino)pyridine (DMAP) as a unique additive that increases both activity and selectivity, showcasing the power of flow technology in process optimization. mdpi.com

Elucidation of Broader Scope in Catalysis and Advanced Chemical Applications

The application of O-substituted hydroxylamines as intermediates and catalysts is a rapidly expanding field. While their role in synthesizing fine chemicals and bioactive compounds is established, there is considerable scope for discovering new catalytic activities and applications. rsc.org

Emerging areas of interest are:

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric hydrogenation of oximes to chiral hydroxylamines is a significant breakthrough. incatt.nl An iridium-based catalyst has shown high enantioselectivity and chemoselectivity in this challenging transformation. incatt.nl Further research into new catalyst classes is expected to address industrial challenges and provide access to a wider range of chiral hydroxylamine-containing products. incatt.nl

Organocatalysis: Metal-free catalytic systems are gaining attention from a sustainability perspective. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been used as a catalyst for the hydrogenation of oxime ethers to produce racemic O-substituted hydroxylamine derivatives. nih.gov The development of more efficient and enantioselective organocatalysts remains a key objective.

Biocatalysis: Exploring the use of enzymes for the selective synthesis of hydroxylamine derivatives is another promising direction. While the biocatalytic reduction of oximes has been observed, the reaction pathways are not yet fully understood.

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Homogeneous Transition Metal | Chiral Iridium Complex | High turnover numbers (up to 4000), high enantioselectivity | incatt.nlnih.gov |

| Homogeneous Organocatalyst | B(C₆F₅)₃ | Metal-free, produces racemic products | nih.gov |

| Heterogeneous Metal | Platinum-based catalysts | Facile separation and recovery, moderate efficiency | nih.gov |

Advancements in Predictive Modeling and Machine Learning for O-Substituted Hydroxylamine Research

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For hydroxylamine chemistry, these approaches can accelerate discovery and provide deeper mechanistic insights.

Future applications of computational modeling include:

Reaction Prediction and Optimization: Machine learning models can be trained on existing reaction data to predict the outcomes of new transformations, identify optimal reaction conditions, and guide the design of high-throughput experiments.

Mechanism Elucidation: Theoretical investigations using density functional theory (DFT) and other ab initio methods can be used to study the detailed mechanisms of hydroxylamine decomposition and reactivity. acs.org Such studies have already provided insights into the thermal decomposition pathways of hydroxylamine, revealing that a bimolecular isomerization is the most favorable initial step. acs.org

Predictive Models for Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of hydroxylamine derivatives with their properties, such as stability or reactivity. Similar models have been successfully used to predict the oxidative degradation rates of amines. nih.gov The development of such predictive tools for hydroxylamines could aid in the selection of stable and efficient reagents for various applications.

A key challenge is the availability of large, high-quality datasets needed to train robust machine learning models. arxiv.org The generation of such datasets through high-throughput experimentation will be crucial for the successful application of AI in this field.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-(2-phenylpropan-2-yl)hydroxylamine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives or reductive amination protocols . For example, O-alkylation involves reacting hydroxylamine with a suitable electrophile (e.g., 2-phenylpropan-2-yl halide) under basic conditions. Reductive amination employs aldehydes or ketones with hydroxylamine derivatives in the presence of reducing agents like sodium cyanoborohydride. Optimization includes controlling pH (neutral to slightly basic), temperature (25–60°C), and solvent polarity (e.g., methanol or DMF) to minimize side reactions .

Q. How can the molecular structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and OLEX2 for structure solution and visualization. Key parameters include resolving bond angles around the hydroxylamine group and verifying steric effects from the 2-phenylpropan-2-yl moiety. Pair SC-XRD with NMR (e.g., H/C) to confirm proton environments and substituent positions .

Advanced Research Questions

Q. How does dual bifunctional catalysis influence the reaction pathways of hydroxylamine derivatives like this compound?

- Methodological Answer : Computational studies (e.g., B3LYP/6-311+G(2df,2p) ) reveal that hydroxylamine can act as both a proton donor (via oxygen) and acceptor (via nitrogen). For example, in acylation reactions, the catalyst stabilizes transition states by interacting with both the nucleophile (hydroxylamine) and electrophile (e.g., phenyl acetate). Energy barriers for O- vs. N-acylation pathways (e.g., 18.6 vs. 17.4 kcal/mol) can be calculated to predict product distribution. Experimental validation involves kinetic isotope effects (KIEs) and isotopic labeling .

Q. How should researchers resolve contradictions between computational predictions and experimental product distributions?

- Methodological Answer : When computational models (e.g., DFT) predict N-acylation but experiments favor O-acylation, investigate solvent effects and transition-state stabilization . For instance, aqueous environments may stabilize O-acylated intermediates via hydrogen bonding. Use polarizable continuum models (PCM) to simulate solvation or conduct experiments in varying solvents (e.g., water vs. THF). Additionally, analyze steric hindrance from the 2-phenylpropan-2-yl group, which may disfavor N-acylation despite lower theoretical barriers .

Q. What computational parameters are critical for modeling the reactivity of this compound?

- Methodological Answer : Employ hybrid functionals (B3LYP) with basis sets like 6-311+G(2df,2p) for geometry optimization and frequency calculations. Include dispersion corrections (e.g., Grimme’s D3) to account for van der Waals interactions from aromatic rings. For transition states, verify using intrinsic reaction coordinate (IRC) analysis. Solvation free energies should be computed via PCM at the HF/6-31G(d) level. Compare computed Gibbs free energy barriers () with experimental kinetics (e.g., Eyring plots) .

Q. How can this compound be applied in studying enzyme inhibition mechanisms?

- Methodological Answer : The hydroxylamine group can form covalent adducts with enzyme active sites. For example, incubate the compound with target enzymes (e.g., hydrolases) and monitor inhibition via Michaelis-Menten kinetics . Use mass spectrometry to identify modified residues (e.g., lysine or serine). Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate using site-directed mutagenesis of predicted interaction sites .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.